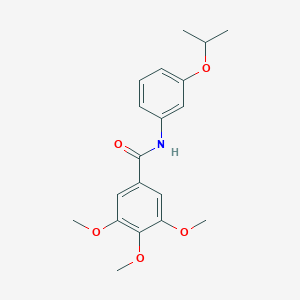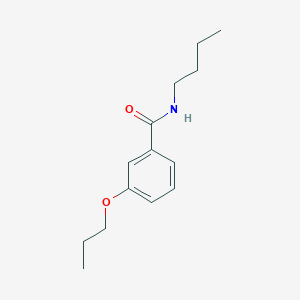![molecular formula C19H21NO5 B268299 N-[2-(allyloxy)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B268299.png)
N-[2-(allyloxy)phenyl]-3,4,5-trimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(allyloxy)phenyl]-3,4,5-trimethoxybenzamide, also known as APTM, is a chemical compound that has been studied for its potential therapeutic applications. APTM belongs to the class of compounds known as benzamides, which have been shown to have various biological activities.
Mécanisme D'action
The mechanism of action of N-[2-(allyloxy)phenyl]-3,4,5-trimethoxybenzamide is not fully understood, but it has been suggested that it may act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer cell growth. N-[2-(allyloxy)phenyl]-3,4,5-trimethoxybenzamide has been shown to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory mediators, and to activate the AMPK signaling pathway, which is involved in the regulation of cell growth and metabolism.
Biochemical and Physiological Effects:
N-[2-(allyloxy)phenyl]-3,4,5-trimethoxybenzamide has been shown to have various biochemical and physiological effects. It has been shown to decrease the production of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-alpha, and to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. N-[2-(allyloxy)phenyl]-3,4,5-trimethoxybenzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[2-(allyloxy)phenyl]-3,4,5-trimethoxybenzamide in lab experiments is its potential therapeutic applications. N-[2-(allyloxy)phenyl]-3,4,5-trimethoxybenzamide has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for further research. However, one limitation of using N-[2-(allyloxy)phenyl]-3,4,5-trimethoxybenzamide is its low solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for research on N-[2-(allyloxy)phenyl]-3,4,5-trimethoxybenzamide. One area of research could be to further investigate its mechanism of action and identify its molecular targets. Another area of research could be to study the potential of N-[2-(allyloxy)phenyl]-3,4,5-trimethoxybenzamide in combination with other anti-inflammatory or anti-tumor agents. Additionally, further studies could be conducted to assess the safety and efficacy of N-[2-(allyloxy)phenyl]-3,4,5-trimethoxybenzamide in animal models and in clinical trials.
Méthodes De Synthèse
The synthesis of N-[2-(allyloxy)phenyl]-3,4,5-trimethoxybenzamide involves the reaction of 3,4,5-trimethoxybenzoic acid with allyl bromide and triethylamine in the presence of N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. The resulting product is then treated with 2-aminophenol to form N-[2-(allyloxy)phenyl]-3,4,5-trimethoxybenzamide. The purity of the product can be confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
N-[2-(allyloxy)phenyl]-3,4,5-trimethoxybenzamide has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. N-[2-(allyloxy)phenyl]-3,4,5-trimethoxybenzamide has been tested in vitro and in vivo for its potential to inhibit the growth of cancer cells, and has shown promising results.
Propriétés
Nom du produit |
N-[2-(allyloxy)phenyl]-3,4,5-trimethoxybenzamide |
|---|---|
Formule moléculaire |
C19H21NO5 |
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
3,4,5-trimethoxy-N-(2-prop-2-enoxyphenyl)benzamide |
InChI |
InChI=1S/C19H21NO5/c1-5-10-25-15-9-7-6-8-14(15)20-19(21)13-11-16(22-2)18(24-4)17(12-13)23-3/h5-9,11-12H,1,10H2,2-4H3,(H,20,21) |
Clé InChI |
NGXGBTGFYAZHOL-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC=C2OCC=C |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC=C2OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(isobutyrylamino)phenyl]cyclohexanecarboxamide](/img/structure/B268217.png)

![N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methylbenzamide](/img/structure/B268222.png)
![2,4-dichloro-N-{3-[(isopropylamino)carbonyl]phenyl}benzamide](/img/structure/B268223.png)
![2,4-dichloro-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268224.png)
![N-{4-[(dipropylamino)carbonyl]phenyl}-2-furamide](/img/structure/B268227.png)
![N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B268229.png)

![2-(4-isopropylphenoxy)-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268231.png)
![2-[(2-Isopropoxyanilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B268232.png)


![3-isobutoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B268238.png)
![3-isobutoxy-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B268239.png)